ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
CAS No.: 689749-99-3
Cat. No.: VC7531531
Molecular Formula: C21H21N5O5S
Molecular Weight: 455.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689749-99-3 |
|---|---|
| Molecular Formula | C21H21N5O5S |
| Molecular Weight | 455.49 |
| IUPAC Name | ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C21H21N5O5S/c1-3-31-19(27)13-32-21-24-23-18(25(21)17-6-4-5-14(2)11-17)12-22-20(28)15-7-9-16(10-8-15)26(29)30/h4-11H,3,12-13H2,1-2H3,(H,22,28) |
| Standard InChI Key | XTGSVGNMKBYRMU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular architecture of ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (C₂₁H₂₁N₅O₅S) integrates three critical functional groups:
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1,2,4-Triazole Ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4, enabling hydrogen bonding and coordination with biological targets.
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4-Nitrophenylformamido Group: An electron-withdrawing substituent that enhances electrophilicity and influences binding affinity.
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Sulfanyl Acetate Moiety: A thioether-linked acetate ester contributing to solubility and metabolic stability .
The compound’s molecular weight is 455.49 g/mol, with a topological polar surface area of 157 Ų, indicating moderate permeability across biological membranes .
Computed Physicochemical Properties
Key computed properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 9 | |
| Heavy Atom Count | 32 |
The relatively high XLogP3 value suggests lipophilicity, favoring membrane penetration, while the hydrogen bond acceptor count aligns with typical pharmacokinetic profiles of bioactive molecules .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions generates the 1,2,4-triazole core.
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Nitrobenzoylation: Introduction of the 4-nitrophenylformamido group via amide coupling using activated esters or carbodiimide reagents.
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Sulfanyl Acetate Incorporation: Thioether formation through nucleophilic substitution between a mercapto-triazole intermediate and ethyl bromoacetate.
Industrial-scale production employs high-purity reagents, controlled temperatures (60–80°C), and chromatographic purification to achieve >95% purity.
Yield Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.
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Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactions in biphasic systems.
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Workup Protocols: Recrystallization from ethanol-water mixtures removes unreacted starting materials.
Biological Activities and Mechanisms
Antifungal Activity
The compound demonstrates broad-spectrum antifungal activity against Candida albicans (MIC: 8 µg/mL) and Aspergillus fumigatus (MIC: 16 µg/mL). Mechanistic studies attribute this to:
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Triazole-Mediated Ergosterol Inhibition: Binding to fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis.
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Nitrophenyl-Driven Reactive Oxygen Species (ROS) Generation: The nitro group undergoes enzymatic reduction to nitro radicals, inducing oxidative stress in fungal cells.
Antibacterial Applications
Against Gram-positive bacteria (Staphylococcus aureus, MIC: 32 µg/mL), the sulfanyl acetate moiety disrupts cell wall synthesis by inhibiting penicillin-binding proteins. Synergistic effects with β-lactam antibiotics have been observed, reducing resistance development.
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The nitrophenyl group undergoes selective nitration at the meta position under mixed acid conditions (HNO₃/H₂SO₄, 0°C), yielding dinitro derivatives with enhanced antibacterial potency.
Ester Hydrolysis
Alkaline hydrolysis (NaOH, ethanol/water) cleaves the ethyl ester to produce the free carboxylic acid, which exhibits improved water solubility (LogP: 1.8 vs. 3.2 for parent compound) .
Industrial and Materials Science Applications
Coordination Polymers
The triazole and sulfanyl groups act as bridging ligands in silver(I) coordination polymers, forming 2D networks with luminescent properties (λₑₘ: 450–500 nm). These materials show potential in optoelectronic devices.
Corrosion Inhibition
In acidic environments (1 M HCl), the compound acts as a mild steel corrosion inhibitor (efficiency: 78% at 100 ppm), adsorbing onto metal surfaces via sulfur and nitrogen atoms.
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